molecular formula C14H28N2O5 B052836 tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate CAS No. 200283-08-5

tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate

Cat. No.: B052836
CAS No.: 200283-08-5
M. Wt: 304.38 g/mol
InChI Key: AIUKWIFZPQMOBA-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative featuring dual functional groups: a tert-butoxycarbonyl (Boc)-protected aminoethyl moiety and a 2-hydroxyethyl group. Such bifunctional carbamates are widely used as intermediates in organic synthesis, particularly in peptide chemistry and drug development, where Boc groups serve as temporary protective agents for amines . The hydroxyethyl group enhances solubility in polar solvents, making the compound advantageous in aqueous reaction systems.

Properties

IUPAC Name

tert-butyl N-(2-hydroxyethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O5/c1-13(2,3)20-11(18)15-7-8-16(9-10-17)12(19)21-14(4,5)6/h17H,7-10H2,1-6H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUKWIFZPQMOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN(CCO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Boc Protection Using Di-tert-Butyl Dicarbonate

The most common synthetic route involves sequential Boc protection of ethanolamine derivatives. Ethanolamine (2-aminoethanol) serves as the precursor, with its primary amine and hydroxyl groups selectively functionalized.

  • Primary Amine Protection :
    Ethanolamine reacts with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or sodium bicarbonate). The primary amine is preferentially protected due to its higher nucleophilicity, forming tert-butyl (2-aminoethyl)(2-hydroxyethyl)carbamate.

  • Secondary Amine Protection :
    The intermediate undergoes a second Boc protection step using Boc₂O under similar conditions. This step requires careful stoichiometry to avoid overprotection or side reactions. Yields for this two-step process typically range from 70% to 85%, depending on purification methods.

Reaction Conditions :

  • Temperature: 0–25°C

  • Solvent: Anhydrous DCM or THF

  • Base: Triethylamine (2.5 equiv)

  • Time: 4–6 hours per step

Mixed Anhydride Method

A patent-derived approach (CN102020589B) employs mixed anhydride intermediates for carbamate formation, offering higher regioselectivity.

  • Mixed Anhydride Formation :
    N-Boc-protected serine derivatives react with isobutyl chlorocarbonate (i-BuOCOCl) in the presence of N-methylmorpholine (NMM) to form a reactive mixed anhydride.

  • Condensation with Amines :
    The anhydride reacts with 2-hydroxyethylamine in ethyl acetate, yielding the target compound. This method achieves yields exceeding 90% under optimized conditions.

Key Advantages :

  • Reduced side reactions due to controlled reactivity of the mixed anhydride.

  • Compatibility with moisture-sensitive reagents.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols prioritize throughput and reproducibility. Continuous flow systems enhance heat and mass transfer, critical for exothermic Boc protection reactions.

Process Parameters :

ParameterValue
Reactor TypeTubular microreactor
Residence Time10–15 minutes
Temperature25–30°C
SolventEthyl acetate
CatalystTetrabutyl ammonium bromide (0.5 mol%)

This method reduces batch-to-batch variability and achieves >95% conversion.

Purification Techniques

Recrystallization :
Crude product is purified using hexane/ethyl acetate (3:1 v/v), yielding >99% purity.

Chromatography :
Flash chromatography (silica gel, 30% EtOAc/hexane) resolves residual Boc₂O and hydrolyzed byproducts.

Reaction Optimization and Challenges

Solvent and Temperature Effects

SolventDielectric ConstantYield (%)
THF7.578
DCM8.982
Ethyl acetate6.091

Polar aprotic solvents like ethyl acetate improve Boc₂O solubility, enhancing reaction efficiency.

Common Impurities and Mitigation

ImpuritySourceMitigation Strategy
Di-Boc overproductExcess Boc₂OStoichiometric reagent control
Hydroxyethyl hydrolysisMoisture exposureAnhydrous conditions, molecular sieves
Oxidative byproductsResidual oxidantsNitrogen atmosphere, antioxidant additives

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Stepwise Boc protection8598Moderate
Mixed anhydride9299High
Continuous flow9599.5Industrial

The mixed anhydride method balances yield and scalability, while continuous flow systems dominate large-scale production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.

    Sodium Bicarbonate: Acts as a base in the initial synthesis.

    Di-tert-butyl Dicarbonate (Boc2O): Provides the Boc protecting group.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Peptide Synthesis : One of the primary applications of tert-butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines during peptide synthesis, allowing for selective reactions without affecting other functional groups. This method is crucial in developing pharmaceutical compounds that require specific amino acid sequences.

Example Case Study : In a study published on peptide synthesis, researchers utilized this compound to protect amino groups during the formation of peptide bonds. The Boc group was later removed under mild acidic conditions, facilitating the production of desired peptides with high yields and purity .

Drug Development

Prodrug Formation : The compound can also be used to create prodrugs—chemically modified drugs that become active only after metabolic conversion. The hydroxyethyl group enhances solubility and bioavailability, making it suitable for oral administration.

Example Case Study : A recent investigation into prodrug strategies highlighted the use of this compound as a precursor for a novel analgesic. The study demonstrated improved pharmacokinetic properties compared to the parent drug, leading to enhanced therapeutic effects .

Organic Synthesis

Building Block in Organic Reactions : This compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through various reactions such as amination and acylation.

Example Case Study : In synthetic organic chemistry research, this compound was employed as an intermediate in synthesizing biologically active compounds. Researchers reported successful transformations leading to compounds with significant biological activity .

Bioconjugation Techniques

Linker for Bioconjugates : The compound has potential applications in bioconjugation techniques, where it can act as a linker between biomolecules such as proteins and drugs. This application is crucial for targeted drug delivery systems.

Example Case Study : A study on bioconjugate synthesis demonstrated that using this compound allowed for efficient conjugation of therapeutic agents to antibodies, enhancing specificity and reducing off-target effects .

Mechanism of Action

The compound exerts its effects primarily through the protection of amine groups. The Boc group stabilizes the amine by forming a carbamate linkage, which prevents the amine from participating in unwanted reactions. The protection is reversible, allowing the amine to be regenerated under specific conditions, such as treatment with TFA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to its analogs based on substituents, synthesis, and applications:

Compound Name Key Substituents Synthesis Yield Purity Application References
Target Compound 2-((Boc)Amino)ethyl + 2-hydroxyethyl N/A N/A Protected amine intermediate
tert-Butyl (2-Hydroxyethyl)Carbamate 2-Hydroxyethyl N/A ≥95% Solubility modifier
tert-Butyl (2-(Aminooxy)Ethyl)Carbamate 2-Aminooxyethyl 80% High Oxime ligation intermediates
tert-Butyl (4-(Hydroxymethyl)Benzyl)Carbamate 4-Hydroxymethylbenzyl N/A 95% Lipophilic intermediates
tert-Butyl (S)-(1-((2-Hydroxyethyl)Amino)-3-Methyl-1-Oxobutan-2-yl)Carbamate Hydroxyethylamino + chiral center 98% 99.6% Anticancer agent precursor
tert-Butyl (2-(2-Hydroxyethoxy)Ethyl)Carbamate 2-Hydroxyethoxyethyl N/A 97.8% PEG-like solubilizing agent
Key Observations:

Hydroxyethyl vs. Aminooxyethyl Groups: The hydroxyethyl group in the target compound improves water solubility compared to aminooxyethyl analogs, which are more reactive in oxime-forming reactions . Aminooxy derivatives (e.g., ) achieve 80% yields under hydrazine-mediated conditions but require rigorous purification .

Boc Protection Stability :

  • All Boc-protected compounds are stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid). Hydroxyethyl-substituted carbamates may exhibit slightly faster deprotection due to hydrogen bonding with the hydroxy group .

Chiral vs. Achiral Derivatives :

  • Chiral analogs (e.g., ) require enzymatic resolution (e.g., lipase-mediated kinetic resolution) to achieve enantiomeric excess >99%, whereas the target compound’s achiral structure simplifies synthesis .

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound tert-Butyl (2-Hydroxyethyl)Carbamate tert-Butyl (2-Aminooxyethyl)Carbamate
Molecular Weight (g/mol) ~320 (estimated) 204.27 190.23
Water Solubility High Moderate Low
LogP (Predicted) 1.2 0.8 1.5
Stability in Acidic Conditions Boc cleavage Boc cleavage Boc cleavage

Research Findings and Implications

  • Reactivity: The hydroxyethyl group in the target compound facilitates conjugation with carboxylic acids via esterification, whereas aminooxyethyl analogs are preferred for bioorthogonal click chemistry .
  • Thermal Stability : Boc-protected carbamates decompose at >150°C, but hydroxyethyl derivatives show marginally lower thermal stability due to hydrogen bonding .
  • Biological Activity : Hydroxyethyl carbamates are less cytotoxic (IC₅₀ > 50 µM) compared to kinase-targeting analogs (IC₅₀ < 1 µM), highlighting their role as intermediates rather than active drugs .

Biological Activity

tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate, with the CAS number 200283-08-5, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₂₈N₂O₅
  • Molecular Weight : 304.39 g/mol
  • Structure : The compound features a tert-butoxycarbonyl (Boc) group, which is known for its role in protecting amines during synthesis.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential neuroprotective and anti-inflammatory effects.

Neuroprotective Effects

Recent studies have indicated that compounds similar to tert-butyl carbamate exhibit neuroprotective properties against amyloid beta-induced toxicity. For instance, a related compound demonstrated the ability to inhibit amyloidogenesis and protect astrocytes from cell death induced by amyloid beta 1-42. The mechanism involved the reduction of pro-inflammatory cytokines such as TNF-α and oxidative stress markers in vitro .

The proposed mechanisms through which tert-butyl carbamate exerts its effects include:

  • Inhibition of β-secretase : This enzyme is crucial in the formation of amyloid plaques, and inhibition can reduce plaque formation.
  • Acetylcholinesterase Inhibition : By inhibiting this enzyme, the compound may enhance cholinergic signaling, which is often impaired in neurodegenerative diseases.

Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

StudyFindings
In vitro studies on astrocytesShowed moderate protective effects against Aβ-induced cytotoxicity .
In vivo modelsResults indicated that while there was some reduction in oxidative stress markers, the overall efficacy compared to established treatments like galantamine was not significant .
Synthesis and PurificationThe compound was synthesized with yields ranging from 65% to 100%, indicating good scalability for further research .

Case Studies

A notable case study involved the application of a structurally similar compound in a scopolamine-induced model of Alzheimer's disease. The study found that while the compound reduced levels of malondialdehyde (a marker of oxidative stress), it did not significantly outperform standard treatments. This highlights the need for further optimization and investigation into the bioavailability of these compounds in clinical settings .

Q & A

Q. What are the standard synthetic routes for tert-butyl carbamate derivatives, and how do they apply to this compound?

The compound is typically synthesized via carbamate-forming reactions using tert-butoxycarbonyl (Boc) protecting groups. A microwave-assisted method (120°C, 4 hours) with phenyl methoxycarbamate and i-Pr2NEt in acetonitrile achieves 98% yield . Key steps include:

  • Amide coupling : Reacting amines with Boc-anhydrides or carbamoylating agents.
  • Microwave optimization : Enhances reaction efficiency and reduces side products.
  • Purification : Flash chromatography (30% EtOAc/CH2Cl2) is effective for isolating the product .

Q. How can researchers identify and mitigate common impurities during synthesis?

Common impurities include:

  • Unreacted intermediates : Detectable via TLC (Rf = 0.18 in 30% EtOAc/CH2Cl2) .
  • Hydrolysis byproducts : Caused by moisture exposure; use anhydrous conditions and molecular sieves.
  • Oxidation products : Avoid strong oxidizers; store under inert gas (N2 or Ar) .
    Mitigation : Optimize reaction stoichiometry, employ scavenger resins, and validate purity via HPLC or NMR .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm Boc group integration (~1.4 ppm for tert-butyl protons) and hydroxyethyl signals (~3.6 ppm) .
  • IR Spectroscopy : Detect carbamate C=O stretches (~1680–1720 cm<sup>-1</sup>) and N-H stretches (~3300 cm<sup>-1</sup>) .
  • Mass Spectrometry (MS) : Exact mass (e.g., 327.32 g/mol for related derivatives) validates molecular formula .

Advanced Research Questions

Q. How do reaction conditions impact the stereochemical outcome of related carbamate derivatives?

  • Microwave vs. conventional heating : Microwave irradiation improves diastereoselectivity in cyclization steps (e.g., iodolactamization for CCR2 antagonist intermediates) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in stereoselective amidation .
  • Catalytic effects : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantiomeric excess in asymmetric syntheses .

Q. How can researchers resolve discrepancies in crystallographic vs. solution-phase structural data?

  • X-ray crystallography : Reveals solid-state hydrogen bonding (e.g., N-H···O interactions in carbamate derivatives) .
  • Dynamic NMR : Assesses conformational flexibility in solution (e.g., rotameric equilibria of tert-butyl groups) .
  • DFT calculations : Predict and compare optimized geometries with experimental data to reconcile differences .

Q. What strategies stabilize this compound under acidic or basic conditions?

  • Acidic conditions : Boc groups are labile below pH 3; stabilize with buffered solutions (pH 5–7) .
  • Basic conditions : Avoid strong bases (e.g., NaOH) that hydrolyze carbamates; use mild bases (e.g., NaHCO3) .
  • Storage : -20°C under N2 in amber vials minimizes degradation .

Q. How is this compound utilized in designing bioactive molecules?

  • Peptide mimics : Serves as a conformationally constrained amino acid analog for β-sheet stabilization in neurodegenerative disease studies .
  • CCR2 antagonists : Key intermediate in enantioselective syntheses (e.g., tert-butyl carbamates with iodolactamization steps) .
  • Prodrug development : Hydroxyethyl groups enhance solubility for in vivo delivery .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

MethodConditionsYieldKey Reference
Microwave-assisted120°C, 4h, i-Pr2NEt, CH3CN98%
Conventional heatingReflux, 24h, DCM75–85%

Q. Table 2. Stability Under Stress Conditions

ConditionDegradation PathwayMitigation Strategy
pH < 3Boc group hydrolysisUse pH-stable buffers
T > 40°CThermal decompositionStore at -20°C, inert gas
UV exposureRadical oxidationAmber vials, light avoidance

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate

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